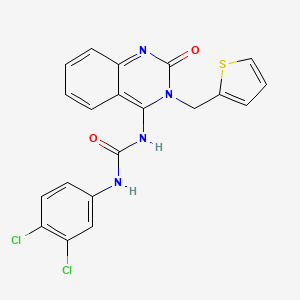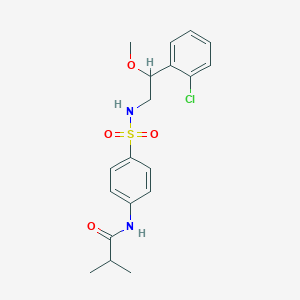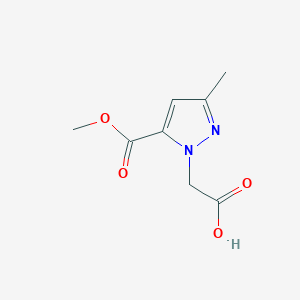![molecular formula C5H8ClNS B2990341 2-[(3-Chloropropyl)sulfanyl]acetonitrile CAS No. 112212-93-8](/img/structure/B2990341.png)
2-[(3-Chloropropyl)sulfanyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chloropropyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C(_5)H(_8)ClNS and a molecular weight of 149.64 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and a chloropropyl group attached to a sulfanyl (thioether) linkage. It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropyl)sulfanyl]acetonitrile typically involves the reaction of 3-chloropropyl bromide with thiourea to form 3-chloropropylthiourea, which is then treated with sodium hydroxide to yield the desired product . The reaction conditions generally include:
-
Step 1: Formation of 3-chloropropylthiourea
Reagents: 3-chloropropyl bromide, thiourea
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Time: Several hours
-
Step 2: Conversion to this compound
Reagents: 3-chloropropylthiourea, sodium hydroxide
Solvent: Water
Temperature: Room temperature to 50°C
Time: 1-2 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
2-[(3-Chloropropyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
科学研究应用
2-[(3-Chloropropyl)sulfanyl]acetonitrile is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential therapeutic agents, particularly those targeting sulfanyl-containing compounds.
Biological Studies: Investigating the biological activity of sulfanyl-containing compounds and their interactions with biological targets.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3-Chloropropyl)sulfanyl]acetonitrile involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The chloropropyl group acts as an electrophilic site, while the nitrile group can participate in nucleophilic addition reactions. The sulfanyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with molecular targets .
相似化合物的比较
Similar Compounds
- 2-[(3-Bromopropyl)sulfanyl]acetonitrile
- 2-[(3-Iodopropyl)sulfanyl]acetonitrile
- 2-[(3-Methylpropyl)sulfanyl]acetonitrile
Uniqueness
2-[(3-Chloropropyl)sulfanyl]acetonitrile is unique due to the presence of the chloropropyl group, which provides distinct reactivity compared to its bromine, iodine, or methyl analogs. The chlorine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-(3-chloropropylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOTXYMVDPQFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC#N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
![3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile](/img/structure/B2990259.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)

![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)

![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)
![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)



![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)
